1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-28-17-8-6-16(7-9-17)24-12-13-26-20(24)22-23-21(26)29-14-19(27)25-11-10-15-4-2-3-5-18(15)25/h2-9H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPZEDKRMQSWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing its mechanisms of action, efficacy in various biological models, and relevant case studies.
Structure and Composition
- Molecular Formula : C21H21N5O2S
- Molecular Weight : 407.49 g/mol
- IUPAC Name : 1-(2,3-dihydroindol-1-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone
Structural Representation
The compound features an indole moiety linked to an imidazothiazole structure via a thioether bond. This unique configuration is believed to contribute to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of similar structures can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
- Inhibition of Cell Proliferation : The compound has shown effectiveness in decreasing the viability of cancer cells such as HL-60 (human myeloid leukemia) and SK-MEL-1 (melanoma) through mechanisms involving cell cycle arrest and apoptosis induction .
- Targeting Specific Pathways : Similar compounds have been noted to interact with key cellular pathways such as tubulin polymerization and apoptosis signaling pathways, which are crucial for cancer cell survival .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains and fungi.
Efficacy Against Bacteria
- Gram-positive Bacteria : The compound has demonstrated potent activity against Staphylococcus aureus with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
- Gram-negative Bacteria : It also shows effectiveness against strains like Escherichia coli and Pseudomonas aeruginosa, indicating a broad spectrum of activity.
Efficacy Against Fungi
The antifungal properties have been assessed against Candida species with promising results, suggesting potential applications in treating fungal infections .
Study 1: Anticancer Efficacy
A study published in PMC evaluated the anticancer effects of similar imidazo[2,1-c][1,2,4]triazole derivatives. The results indicated that these compounds could significantly reduce tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related thiazole derivatives found that compounds with similar structural features exhibited MIC values as low as 0.25 μg/mL against resistant bacterial strains, highlighting their potential utility in clinical settings .
Data Summary Table
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that integrate indole and imidazole derivatives. The structural characterization is often performed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
These methods confirm the molecular structure and purity of the synthesized compound, which is crucial for subsequent biological evaluations.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 1-(indolin-1-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone . For instance:
- A series of indole derivatives were synthesized and evaluated for their cytotoxic activities against various cancer cell lines including breast adenocarcinoma (MCF-7), gastric carcinoma (MGC-803), and nasopharyngeal carcinoma (CNE2). Results indicated that certain derivatives exhibited significant anti-proliferative effects, suggesting a promising pathway for cancer treatment .
Antimicrobial Activity
Compounds featuring the indole structure have shown promising antimicrobial properties. The incorporation of imidazole and triazole moieties enhances their activity against a range of bacterial and fungal pathogens. Studies indicate that modifications in the side chains can lead to improved efficacy against resistant strains.
Study 1: Anticancer Activity Evaluation
A recent investigation synthesized a series of indole-based compounds and assessed their cytotoxicity against multiple cancer cell lines. The study demonstrated that specific modifications on the indole scaffold significantly enhanced anticancer activity. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | MGC-803 | 15 |
| Compound C | CNE2 | 12 |
These findings underscore the potential of indole derivatives as effective anticancer agents .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of indole derivatives against various pathogens. The results indicated that compounds with a methoxyphenyl group exhibited superior activity compared to their counterparts without this modification.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This highlights the importance of structural features in enhancing antimicrobial efficacy .
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s imidazo-triazole core contrasts with the benzo-imidazo-triazole in and the nitroimidazole in . The indoline moiety distinguishes it from the tetrahydroindazole in , which lacks a fused triazole system.
Pharmacological Implications :
- The thioether linkage in the target compound is absent in and , possibly influencing redox activity or metal chelation.
- Nitroimidazole derivatives (e.g., ) are well-documented for antiparasitic activity, whereas methoxyphenyl-substituted triazoles may target kinases or inflammatory pathways .
Synthetic Challenges :
- The target compound’s synthesis likely requires regioselective thioether formation, contrasting with the TDAE-mediated aryl coupling in . Pd/C-catalyzed steps, as in , are critical for nitro-to-amine conversions in precursors.
Q & A
Q. Advanced
- Exothermic reactions : Monitor temperature during thioether formation to prevent runaway reactions. Use jacketed reactors for cooling .
- Purification bottlenecks : Replace column chromatography with continuous crystallization or centrifugal partition chromatography for large-scale batches .
- Catalyst recovery : Implement fixed-bed reactors for heterogeneous catalysts (e.g., Bleaching Earth Clay) to reduce costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
